molecular formula C13H3ClN4O B1672952 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 924296-39-9

7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B1672952
CAS No.: 924296-39-9
M. Wt: 266.64 g/mol
InChI Key: BIGPXXAUSQLTQR-UHFFFAOYSA-N
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Description

7-chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile , is a potent inhibitor of ubiquitin-specific-processing protease 7 (USP7). This compound has garnered significant attention due to its ability to modulate the ubiquitin-proteasome system, which plays a crucial role in protein degradation and regulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HBX 41108 involves multiple steps, starting from the appropriate indeno-pyrazine precursor. The key steps include:

Industrial Production Methods

Industrial production of HBX 41108 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

HBX 41108 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HBX 41108 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and protein stability.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize and activate p53, a tumor suppressor protein.

    Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HBX 41108 is unique due to its high potency and selectivity for USP7. It exhibits uncompetitive inhibition, which is less common among USP7 inhibitors. Additionally, HBX 41108 has shown promising results in preclinical studies, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPXXAUSQLTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581703
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924296-39-9
Record name HBX-41108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HBX-41108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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